5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H4F3N3 and its molecular weight is 187.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques : A metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, which are biologically significant, has been achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method allows for efficient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton (Zheng et al., 2014).
Antifungal Activity : Novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines, synthesized using microwave irradiation, have been found to exhibit weak antifungal activity (Yang et al., 2015).
Synthesis of Derivatives : The use of 3-Amino-5-trifluoromethyl-1,2,4-triazole for synthesizing poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a] pyrimidine derivatives and trifluoromethyl[1,2,4]triazolo[5,1-c]triazine derivatives has been documented (Zohdi, 1997).
Pharmacophore Properties : 1,2,4-Triazolo[1,5-a]pyridines, with varying substituents, have shown potential as pharmacophores. Their electronic and intermolecular interaction characteristics are critical for their properties, influencing crystal structures and forming diverse supramolecular synthons (Chai et al., 2019).
Anticancer Activity : A study on fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines revealed antiproliferative activity against various cancer cell lines, suggesting their potential in cancer treatment (Dolzhenko et al., 2008).
Medicinal Perspectives : [1,2,4]Triazolo[1,5‐a]pyrimidine is a key heterocyclic scaffold known for a range of pharmacological activities including anticancer, antimicrobial, and anti-tubercular effects. Various synthetic strategies and pharmacological applications have been documented (Merugu et al., 2022).
Antioxidant Activity : Research has been conducted on the synthesis and antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives, demonstrating their potential as antioxidants (Smolsky et al., 2022).
Properties
IUPAC Name |
5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-6-11-4-12-13(5)6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNVDBDSXXCOQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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